molecular formula C17H13ClN6O B11184059 2-chloro-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide

2-chloro-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide

Cat. No.: B11184059
M. Wt: 352.8 g/mol
InChI Key: OHYWVLDMISTJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide group, a cyano group, and a dimethylpyrimidinyl-pyrazolyl moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic substitution reaction of 2-chloro-4,6-dimethylpyrimidine with an appropriate aniline derivative under microwave conditions . This method is efficient and reduces reaction times significantly compared to conventional heating methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines.

Scientific Research Applications

2-chloro-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C17H13ClN6O

Molecular Weight

352.8 g/mol

IUPAC Name

2-chloro-N-[4-cyano-2-(4,6-dimethylpyrimidin-2-yl)pyrazol-3-yl]benzamide

InChI

InChI=1S/C17H13ClN6O/c1-10-7-11(2)22-17(21-10)24-15(12(8-19)9-20-24)23-16(25)13-5-3-4-6-14(13)18/h3-7,9H,1-2H3,(H,23,25)

InChI Key

OHYWVLDMISTJOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=C(C=N2)C#N)NC(=O)C3=CC=CC=C3Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.